(+)-Angenomalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

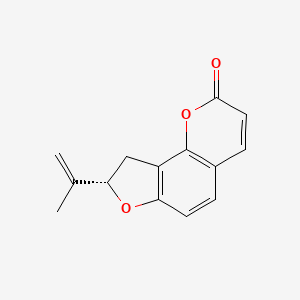

Angenomalin is a naturally occurring furanocoumarin, specifically identified as 8,9-dihydro-2H-furo2,3-hbenzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8 . It is isolated from the roots of Angelica dahurica and has been studied for its various biological activities .

Preparation Methods

Angenomalin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the extraction of the compound from natural sources, such as the roots of Angelica dahurica . The extraction process typically includes solvent extraction followed by purification steps to isolate the pure compound.

Chemical Reactions Analysis

Angenomalin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of angenomalin can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Industry: The compound is used in the development of pharmaceuticals, cosmetics, and health products.

Mechanism of Action

The mechanism of action of angenomalin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, angenomalin has been shown to inhibit monoamine oxidase, which plays a role in its anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Angenomalin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include:

Psoralen: Known for its use in phototherapy for skin disorders.

Bergapten: Exhibits similar phototoxic properties and is used in the treatment of skin conditions.

Methoxsalen: Used in the treatment of vitiligo and psoriasis.

These compounds share structural similarities with angenomalin but differ in their specific biological activities and applications.

Biological Activity

(+)-Angenomalin is a furanocoumarin compound derived from plants, particularly those in the Angelica genus. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects against various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique furanocoumarin structure, which contributes to its biological properties. The compound's molecular formula is C₁₈H₁₈O₇, and it exhibits a complex arrangement of functional groups that facilitate its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

2. Anti-inflammatory Effects

This compound has been shown to exhibit anti-inflammatory properties by modulating various signaling pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A study reported that treatment with this compound significantly reduced inflammation in a murine model of arthritis .

3. Antidiabetic Potential

Recent studies have highlighted the potential of this compound in enhancing glucose-stimulated insulin secretion (GSIS). In experiments involving pancreatic β-cells, it was observed that the compound improved insulin secretion levels comparable to established antidiabetic drugs like gliclazide . This suggests a promising role for this compound in diabetes management.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits monoamine oxidase (MAO), which is linked to its anti-inflammatory and neuroprotective effects.

- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other furanocoumarins:

| Compound | Structure Type | Primary Activity | Notable Uses |

|---|---|---|---|

| This compound | Furanocoumarin | Antimicrobial, Anti-inflammatory | Potential diabetes treatment |

| Psoralen | Linear Furocoumarin | Phototherapy for skin disorders | Treatment of psoriasis |

| Bergapten | Linear Furocoumarin | Antimicrobial | Skin condition treatments |

| Methoxsalen | Linear Furocoumarin | Anticancer | Treatment for vitiligo |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A clinical trial evaluated the effect of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain levels after 12 weeks of treatment .

- Case Study 2 : In a diabetic rat model, administration of this compound resulted in improved glucose tolerance and increased insulin sensitivity compared to control groups .

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(8S)-8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3/t12-/m0/s1 |

InChI Key |

WLRXMMDATRQQNQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.